

Application Notes and Protocols for the Chromogenic Substrate Boc-Lys(Z)-pNA

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Compound of Interest

Compound Name: *Boc-lys(Z)-pna*

Cat. No.: *B557092*

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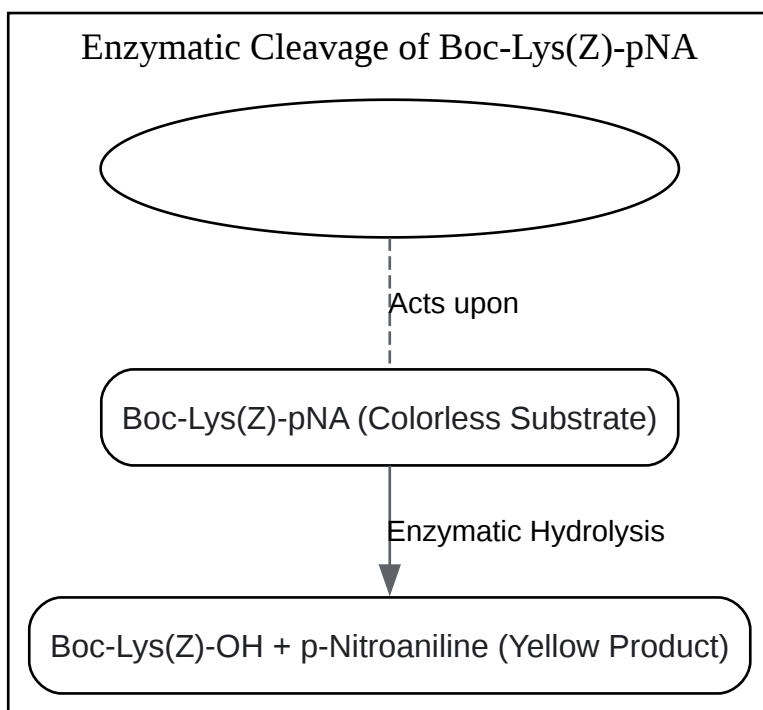
Introduction

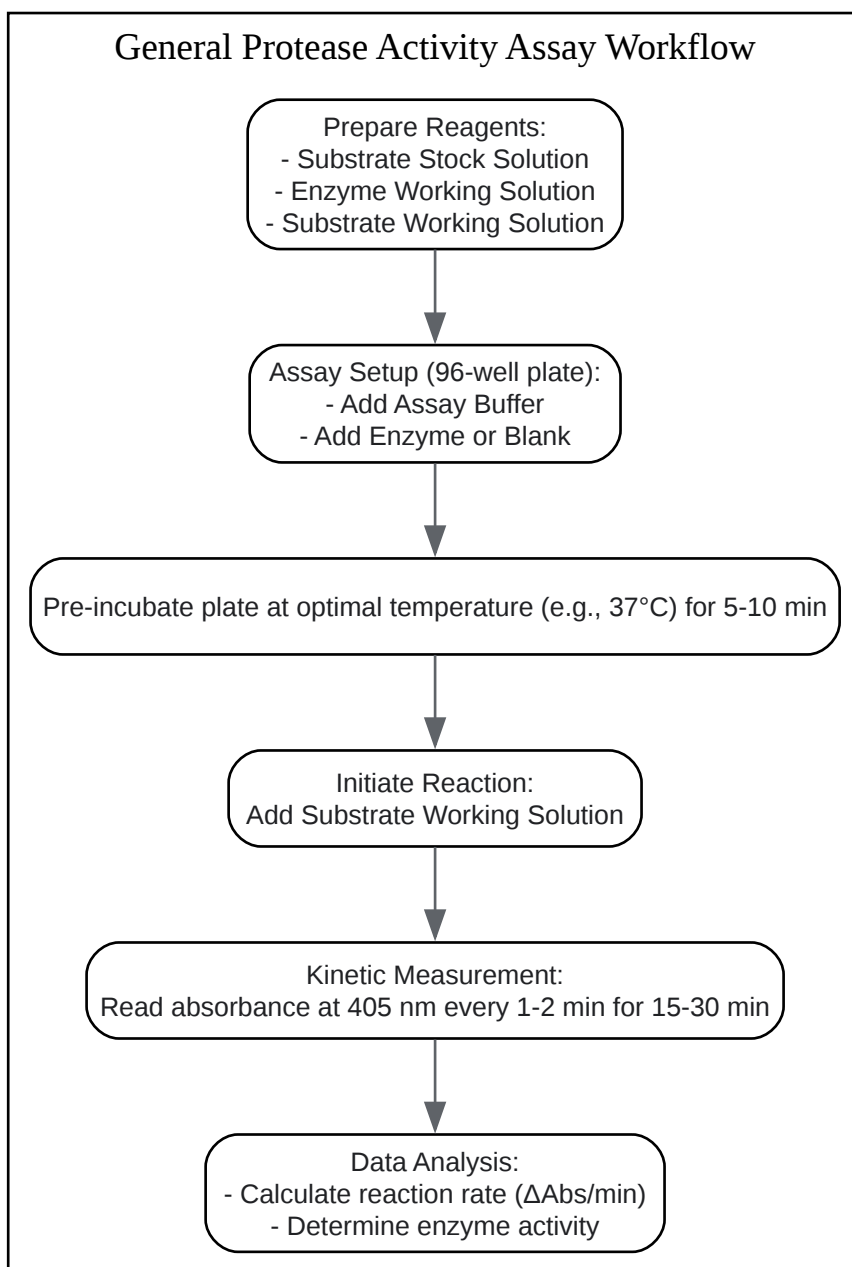
Boc-Lys(Z)-pNA (N α -tert-Butoxycarbonyl-N ϵ -benzyloxycarbonyl-L-lysine-p-nitroanilide) is a chromogenic substrate utilized in the experimental determination of the activity of certain serine proteases. Upon enzymatic cleavage at the lysine residue, p-nitroaniline (pNA) is released. Free pNA is a yellow chromophore, and its concentration can be quantified spectrophotometrically, most commonly by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined assay conditions. This document provides detailed application notes and protocols for the experimental use of **Boc-Lys(Z)-pNA**.

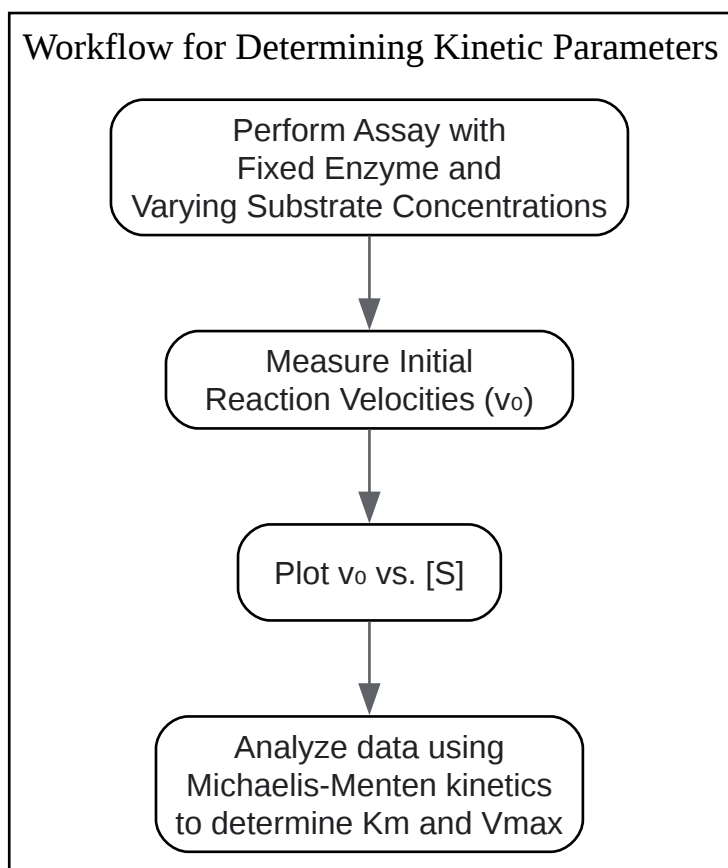
Principle of the Assay

The fundamental principle of assays employing **Boc-Lys(Z)-pNA** lies in the enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroaniline moiety. In its intact substrate form, **Boc-Lys(Z)-pNA** is colorless. When a suitable protease cleaves this bond, the yellow-colored p-nitroaniline is liberated, leading to an increase in absorbance at 405 nm.

The enzymatic reaction can be depicted as follows:







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